molecular formula C5H11N3O B154773 (R)-piperazine-2-carboxamide CAS No. 138681-31-9

(R)-piperazine-2-carboxamide

Cat. No. B154773
M. Wt: 129.16 g/mol
InChI Key: BRYCUMKDWMEGMK-SCSAIBSYSA-N
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Description

(R)-piperazine-2-carboxamide is a chiral compound that can be resolved from its racemic mixture to obtain either the (R)- or (S)-enantiomer with high enantiomeric excess (ee). The compound is of interest due to its potential applications in various fields, including pharmaceuticals. The resolution process can be achieved using stereospecific amidases in whole bacterial cells, which selectively convert one enantiomer of the racemic carboxamide to the corresponding carboxylic acid, leaving the other enantiomer enriched in the mixture .

Synthesis Analysis

The synthesis of related piperazine carboxamide derivatives has been explored in the context of developing compounds with biological activity. For instance, piperazine-1-carboxamidine derivatives have been synthesized and screened for antifungal activity. These derivatives were found to induce the accumulation of endogenous reactive oxygen species (ROS) in Candida albicans, which is linked to their fungicidal mode of action . Although this study does not directly describe the synthesis of (R)-piperazine-2-carboxamide, it provides insight into the synthetic strategies that can be applied to piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives plays a crucial role in their biological activity. In the case of piperazine-1-carboxamidine analogues, the presence of large atoms or side chains substituted on the phenyl group at specific positions was found to enhance ROS accumulation capacity and fungicidal activity . This suggests that the molecular structure, including the stereochemistry of compounds like (R)-piperazine-2-carboxamide, is an important factor in determining their biological effects.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine carboxamide derivatives typically include acylation, deprotection, and salt formation steps. For example, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, involves these steps and results in a product with high purity that can be scaled up for production . This process may share similarities with the synthesis of (R)-piperazine-2-carboxamide, although the specific reagents and conditions would differ.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-piperazine-2-carboxamide are not directly discussed in the provided papers. However, the high enantiomeric excess achieved during the resolution of racemic piperazine-2-carboxamide indicates that the compound can be isolated with high stereochemical purity, which is essential for its potential use in enantioselective applications . The physical properties such as solubility, melting point, and stability would be influenced by the compound's molecular structure and the presence of functional groups.

Scientific Research Applications

Automated Flow Preparation

(R)-piperazine-2-carboxamide has been utilized in advanced chemical synthesis methods. A study by Ingham et al. (2014) demonstrates its application in a machine-assisted, multi-step flow preparation process, leveraging open-source software and Raspberry Pi® for controlling multiple flow chemistry devices. This approach was specifically used for the preparation of pyrazine-2-carboxamide and its derivative, (R)-piperazine-2-carboxamide (Ingham, Battilocchio, Hawkins, & Ley, 2014).

Enantioselective Catalysis

A significant application of (R)-piperazine-2-carboxamide is in the field of enantioselective catalysis. Wang et al. (2006) developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, exhibiting high yields and enantioselectivities for a broad range of substrates (Wang, Cheng, Wu, Wei, & Sun, 2006).

Kinetic Resolution in Synthesis

The compound has been utilized in kinetic resolution processes, as demonstrated by Bruce et al. (1995). Their study involved the resolution of N-t-Boc-piperazine carboxamide, leading to the synthesis of the nucleoside transport blocker draflazine (Bruce, Laurent, Poindexter, Monković, Huang, & Balasubramanian, 1995).

Stereoselective Amidase Application

Eichhorn et al. (1997) explored the use of whole bacterial cells containing stereospecific amidases for the kinetic resolution of racemic piperazine-2-carboxamide, producing (S)- and (R)-piperazine-2-carboxylic acids with high enantiomeric excess (ee) values. This demonstrates its role in the production of stereoisomers for specific applications (Eichhorn, Roduit, Shaw, Heinzmann, & Kiener, 1997).

Efficient Synthesis Methods

The development of efficient synthesis methods for piperazine-2-carboxamides, including (R)-piperazine-2-carboxamide, is another significant area of research. Rossen, Sager, and Dimichele (1997) described an efficient synthesis process using a one-pot, 4-component Ugi condensation method (Rossen, Sager, & Dimichele, 1997).

properties

IUPAC Name

(2R)-piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYCUMKDWMEGMK-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426497
Record name (R)-piperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-piperazine-2-carboxamide

CAS RN

138681-31-9
Record name (R)-piperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-benzyloxycarbonyl-1-(4-[5-fluoro-1-(2-trimethylsilylethane-sulfonyl)indol-3-yl]piperidine-1-sulfonyl)piperazine-2-(RS)-carboxylic acid(288 mg, 0.40 mmol), [prepared as described in Step 6 above] in methylene chloride (5 ml) at 0° C. were added a few drops of DMF and oxalyl chloride (89 ml, 1.0 mmol). The reaction mixture was warmed to RT over 1 h, and stirring was continued for an additional 14 h. The reaction mixture was concentrated in vacua, redissolved in methylene chloride (5 ml) and cooled to 0° C. N,O-bis-trithylsilyl hydroxylamine (0.304 ml, 1.42 mmol) added, the reaction was warmed to RT, stred for 3 h, and then recooled to 0° C. After adding methanol (3 ml), the mixture was stirred for an additional 30 min., and then concentrated in vacuo. The residue was partitioned between methylene chloride (50 ml) and aqueous 2.4 M HCl (10 ml), the organic layer was separated and washed with saturated aqueous sodium bicarbonate, dried over MgSO4, and concentrated in vacuo to afford N-hydroxy-4-benzyloxycarbonyl-1-j4-[5-fluoro-1-2-trmethylsilylethanesulfonyl)-indol-3-yl]-piperidine-1-sulfonyl ) piperazine-2-(RS)-carboxamide as a yellow foam (250 mg, 86%). The residue was used without further purification.
Name
4-benzyloxycarbonyl-1-(4-[5-fluoro-1-(2-trimethylsilylethane-sulfonyl)indol-3-yl]piperidine-1-sulfonyl)piperazine-2-(RS)-carboxylic acid
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.304 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
89 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Komeda, H Harada, S Washika… - European Journal of …, 2004 - Wiley Online Library
A novel amidase acting on (R,S)‐piperazine‐2‐tert‐butylcarboxamide was purified from Pseudomonas sp. MCI3434 and characterized. The enzyme acted R‐stereoselectively on (R,S)‐…
Number of citations: 72 febs.onlinelibrary.wiley.com
D Schomburg, I Schomburg - Class 3.4–6 Hydrolases, Lyases, Isomerases …, 2013 - Springer
(R)-amidase 3.5.1.100 Page 1 (R)-amidase 3.5.1.100 1 Nomenclature EC number 3.5.1.100 Systematic name (R)-piperazine-2-carboxamide amidohydrolase Recommended name (R)-…
Number of citations: 0 link.springer.com
W Leuchtenberger, K Huthmacher, K Drauz - Applied microbiology and …, 2005 - Springer
For almost 50 years now, biotechnological production processes have been used for industrial production of amino acids. Market development has been particularly dynamic for the …
Number of citations: 981 link.springer.com
L Martínková, V Vejvoda, V Křen - Journal of biotechnology, 2008 - Elsevier
This work critically reviews the assays of nitrile-converting and nitrile-forming enzymes (nitrilases, nitrile hydratases, amidases, aldoxime dehydratases). Most of the strains producing …
Number of citations: 64 www.sciencedirect.com

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